Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside
Overview
Description
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is a synthetic monosaccharide derivative. It is commonly used in biochemical research and various industrial applications due to its unique structural properties. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 3 and 4 positions of the arabinopyranoside ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside typically involves the protection of the hydroxyl groups on the arabinopyranoside ring. One common method includes the reaction of methyl b-D-arabinopyranoside with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the isopropylidene-protected product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides stability and protection to the molecule, allowing it to participate in various biochemical pathways without premature degradation. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-O-isopropylidene-b-L-arabinopyranoside: Similar in structure but differs in the stereochemistry of the arabinopyranoside ring.
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Another isopropylidene-protected monosaccharide with different hydroxyl group positions.
Uniqueness
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is unique due to its specific protective group arrangement, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where precise control over reactivity is required.
Properties
IUPAC Name |
(3aR,6R,7S,7aS)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWJEUGTHXRSES-ULAWRXDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@H]([C@H]([C@@H]2O1)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473119 | |
Record name | Methyl 3,4-O-(1-methylethylidene)-beta-D-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-60-9 | |
Record name | Methyl 3,4-O-(1-methylethylidene)-beta-D-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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